Product packaging for STP1 protein(Cat. No.:CAS No. 147478-47-5)

STP1 protein

Cat. No.: B1178794
CAS No.: 147478-47-5
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Description

The STP1 protein is a bacterial serine/threonine phosphatase identified in pathogens like Staphylococcus aureus . This enzyme is a key regulator of cell wall biosynthesis and has been demonstrated to influence bacterial susceptibility to antibiotics, including vancomycin . Furthermore, STP1 plays a critical role in regulating the expression of virulence factors, such as hemolysins and phenol-soluble modulins. Studies using murine bacteremia models show that deletion of the stp1 gene results in attenuated virulence, establishing a direct link between this phosphatase and pathogenesis . In other bacterial species, such as Streptococcus suis , Stp1 is involved in regulating capsule thickness and the translocation of virulence factors, suggesting a conserved role in microbial pathogenicity . Due to its central role in these critical pathways, the this compound is a valuable reagent for studying bacterial signal transduction, the development of antibiotic resistance, and the identification of novel anti-virulence therapeutic strategies . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147478-47-5

Molecular Formula

C11H14N2O

Synonyms

STP1 protein

Origin of Product

United States

Molecular Architecture and Evolutionary Perspectives of Stp1 Protein

Gene Structure and Genomic Organization of STP1 Loci

The genomic organization of genes encoding STP1 proteins is varied, reflecting their diverse roles and evolutionary trajectories in different species. In humans, the gene encoding the STP1 protein, also known as Transition Protein 1 (TNP1), is located on the short arm of chromosome 16, specifically mapped to a small region on 16p12.1-p11.2. This gene comprises 7 coding exons with conserved intron-exon boundaries, a structural feature shared with the related human STP2 and STM genes.

In the plant Arabidopsis thaliana, the STP1 gene, which encodes a sugar transport protein, has been characterized through both genomic and cDNA clones. Studies in tomato have also investigated the STP1 locus, identifying a 21-bp insertion/deletion (InDel) in the promoter region that influences gene expression and impacts fruit soluble solid content.

In fungi, the genomic organization of STP1 genes also differs based on their function. For instance, in Saccharomyces cerevisiae, the STP1 gene (also known as YDR463W) has a paralog, STP2, which arose from a whole genome duplication event. Comparative genomics of smut fungi, including Ustilago hordei and Ustilago tritici, has involved the prediction and analysis of STP1 orthologs within their respective genomes.

This compound Sequence Conservation and Divergence Across Organisms

The degree of amino acid sequence conservation among proteins designated as STP1 varies considerably, highlighting their functional divergence. Human STP1 (TNP1) exhibits high sequence identity with human STP2, reported at 95.9% at the amino acid level. However, its identity with the human STM gene is lower, at 92.9% and 90.5% compared to STP1 and STP2, respectively.

In the context of bacterial phosphatases, Staphylococcus aureus Stp1 belongs to the bacterial metal-dependent protein phosphatase (PPM) family. Sequence alignments of bacterial PPMs reveal conserved regions within this family.

Fungal proteins referred to as STP1, such as the metallopeptidase in Xanthophyllomyces dendrorhous, show characteristic features identified through bioinformatic analysis that are conserved in homologs from mammals and other fungi.

Despite the functional diversity, amino acid sequence conservation in certain protein families, such as membrane proteins, can be sufficient to identify orthologs across significant phylogenetic distances, as observed between Arabidopsis and rice. In smut fungi, the average protein identity among orthologs can vary, for example, from 72% between Ustilago hordei and Ustilago maydis to 98% between different strains of U. hordei.

Identification and Classification of this compound Homologs and Orthologs

The identification and classification of this compound homologs and orthologs reveal distinct protein families and functions associated with this name across different kingdoms of life.

In humans, STP1 is recognized as Spermatid Nuclear Transition Protein 1 (TNP1). It has several aliases, including STP-1, TP-1, and TP1. This protein is involved in the process of replacing histones with protamines during spermatogenesis in mammals.

In plants, Arabidopsis thaliana STP1 is classified as a sugar transport protein, specifically a major hexose (B10828440) transporter that mediates active uptake of hexoses via sugar/hydrogen symport. Homologs of this sugar transporter have been identified in other plants like rice and barley (Hv STP1), as well as in yeast and bacteria.

Saccharomyces cerevisiae possesses an STP1 that functions as a transcription factor. This yeast STP1 is involved in the regulation of gene expression in response to extracellular amino acid levels and interacts genetically with Stp2 and Sfp1. It plays a role in inducing the expression of amino acid permease genes such as AGP1, BAP2, BAP3, and GNP1.

In bacteria, Staphylococcus aureus Stp1 is characterized as a serine/threonine phosphatase belonging to the bacterial metal-dependent protein phosphatase (PPM) family. This bacterial phosphatase is involved in regulating various cellular processes, including cell wall biosynthesis and virulence.

Fungi also have proteins named STP1 with different functions. For example, in Xanthophyllomyces dendrorhous, STP1 is a metallopeptidase of the M50 family that activates the transcription factor Sre1 in the SREBP pathway. In smut fungi like Ustilago maydis, Stp1 is described as a secreted effector protein crucial for the biotrophic interaction with host plants. Orthologs of the U. maydis Stp1 have been found in other smut fungi.

The diverse functions and classifications of proteins named STP1 across different organisms are summarized in the following table:

OrganismProtein Name (Alias)Functional ClassKey Role
Homo sapiensSTP1 (TNP1)Nuclear Transition ProteinChromatin remodeling during spermatogenesis
Arabidopsis thalianaSTP1Sugar Transport ProteinHexose transport
Saccharomyces cerevisiaeSTP1 (BAP1, SSY2)Transcription FactorRegulation of amino acid permease genes
Staphylococcus aureusStp1Serine/Threonine PhosphataseRegulation of cellular processes, virulence
Xanthophyllomyces dendrorhousSTP1MetallopeptidaseActivation of transcription factor Sre1
Ustilago maydisStp1Secreted Effector ProteinBiotrophic interaction with host plant

Phylogenetic Analysis of this compound Family Members

Phylogenetic analysis provides insights into the evolutionary relationships between STP1 proteins and their homologs across different species. Studies on plant sugar transporters, including Arabidopsis thaliana STP1, have placed them within broader phylogenetic trees encompassing sugar carriers from various organisms.

Phylogenetic analysis has also been used to understand the evolution of fungal proteins. For instance, a phylogenomic tree constructed using one-to-one orthologous genes from different smut fungi, including those with STP1 orthologs, helps to illustrate the evolutionary divergence within this group. Similarly, phylogenetic analysis has been performed to determine the position of specific plant sugar transporters, like AcINT1, within the clades of MST-gene families, in relation to previously characterized tonoplast sugar transporters such as Hv STP1. Phylogenetic trees have also been constructed to show the relationships between plant proteins like ZAT10-LIKE and its homologs, which can include proteins involved in regulating sugar transporters like tomato STP1.

While the name STP1 is shared, phylogenetic analyses clearly demonstrate that these proteins belong to distinct families that have evolved independently to fulfill diverse biological roles in different organisms.

Predicted Functional Domains and Motifs of this compound

The predicted functional domains and motifs within STP1 proteins are indicative of their specific biochemical activities and cellular roles.

Human STP1 (TNP1) contains a PROSITE domain PS00541 and a Pfam domain PF02079, both identified as TP1 domains. InterPro also identifies this protein with domains IPR001319 (Nuclear_transition_prot1) and IPR020062 (Nuclear_transition_prot1_CS). These domains are consistent with its function as a nuclear protein involved in chromatin structure.

Arabidopsis thaliana STP1, as a sugar transporter, is predicted to contain multiple transmembrane segments. Specifically, it is reported to have 12 putative transmembrane segments, a characteristic feature of many membrane transport proteins.

The Saccharomyces cerevisiae transcription factor STP1 contains a DNA-binding domain identified as a Gal4-type Zn(II)2-Cys6-cluster. Zinc finger domains are a diverse group of protein structural motifs that coordinate zinc ions for stability and are often involved in binding DNA, RNA, or proteins. The Cys2His2-type is a well-characterized class found in many transcription factors, typically binding DNA. Other types of zinc fingers exist, including CCHC, PHD, RING, C4, C5, and C2H3, with varied functions.

Staphylococcus aureus Stp1, a serine/threonine phosphatase, contains an active site that coordinates a metal ion, specifically Mn2+. It belongs to the PPM protein family, which are metal-dependent phosphatases. This bacterial phosphatase also possesses a flexible flap sub-domain that is crucial for substrate binding and the dephosphorylation process. Molecular dynamics simulations have provided insights into the dynamics of this flap sub-domain. The protein contains a putative catalytic motif known as MPN+.

The metallopeptidase STP1 in Xanthophyllomyces dendrorhous belongs to the M50 family of metallopeptidases, indicating the presence of domains characteristic of this enzyme class.

The predicted functional domains and motifs for some of the STP1 proteins are summarized in the following table:

OrganismProtein Name (Alias)Predicted Domains/Motifs
Homo sapiensSTP1 (TNP1)TP1 domain (PS00541, PF02079), Nuclear_transition_prot1 (IPR001319, IPR020062)
Arabidopsis thalianaSTP1Transmembrane segments (12 putative)
Saccharomyces cerevisiaeSTP1Gal4-type Zn(II)2-Cys6-cluster DNA-binding domain
Staphylococcus aureusStp1Metal-dependent phosphatase (PPM family), Mn2+-binding active site, Flexible flap sub-domain, MPN+ motif
Xanthophyllomyces dendrorhousSTP1Metallopeptidase (M50 family)

Diverse Biological Functions and Pathways of Stp1 Protein

STP1 Protein in Nutrient Acquisition and Metabolism

STP1 proteins are involved in the uptake and utilization of nutrients, acting as transporters or regulators in various organisms.

Role of Yeast this compound in Amino Acid Sensing and Transport

In the budding yeast Saccharomyces cerevisiae, STP1 (along with its paralog STP2) functions as a transcription factor crucial for sensing extracellular amino acids and regulating the expression of amino acid and peptide permease genes. yeastgenome.orgnih.govyeastgenome.orgresearchgate.net The SPS (Ssy1-Ptr3-Ssy5) sensing pathway is responsible for detecting extracellular amino acids. nih.govresearchgate.netembopress.orgnih.govuniprot.orgmolbiolcell.org Upon sensing amino acids, the SPS sensor triggers the proteolytic processing of the latent cytoplasmic precursors of Stp1 and Stp2 by the endoprotease Ssy5. nih.govyeastgenome.orgembopress.orgnih.govmolbiolcell.orgbiologists.com This processing removes inhibitory N-terminal domains, allowing the mature forms of Stp1 and Stp2 to translocate to the nucleus and activate the transcription of target genes, including those encoding amino acid permeases like AGP1, BAP2, BAP3, and GNP1. yeastgenome.orgnih.govyeastgenome.orgresearchgate.netembopress.orgnih.govmolbiolcell.orgbiologists.comuniprot.orgnih.gov The activity of Stp1 and Stp2 is also influenced by the transcription factor Dal81p, which facilitates their promoter binding. yeastgenome.orgyeastgenome.org Inner nuclear membrane proteins Asi1, Asi2, and Asi3 negatively regulate unprocessed Stp1 and Stp2 by preventing their binding to target promoters in the nucleus. yeastgenome.orgyeastgenome.orgnih.govmolbiolcell.orgsemanticscholar.org TORC1, a key regulator of cell growth in response to nutrients, also controls the degradation of Stp1, highlighting an connection between amino acid sensing and the TOR pathway. biologists.com

Yeast Stp1-Regulated Genes Involved in Nutrient Acquisition:

Gene NameFunctionRegulation by Stp1Organism
AGP1Amino acid permeaseActivationSaccharomyces cerevisiae
BAP2Branched-chain amino acid permeaseActivationSaccharomyces cerevisiae
BAP3Branched-chain amino acid permeaseActivationSaccharomyces cerevisiae
GNP1Glutamine permeaseActivationSaccharomyces cerevisiae
MUP1Methionine permeaseRegulationSaccharomyces cerevisiae
TAT1Tyrosine aminotransferaseRegulationSaccharomyces cerevisiae
TAT2Tryptophan aminotransferaseRegulationSaccharomyces cerevisiae
PTR2Peptide transporterActivationSaccharomyces cerevisiae
OPT1Oligopeptide transporterActivationSaccharomyces cerevisiae
OPT3Oligopeptide transporterActivationSaccharomyces cerevisiae
SAP2Secreted aspartyl proteaseActivationSaccharomyces cerevisiae

Function of Plant this compound as a Hexose (B10828440) Transporter

In Arabidopsis thaliana, STP1 encodes a high-affinity H+/monosaccharide cotransporter, playing a significant role in the uptake of various hexoses including glucose, fructose (B13574), xylose, mannose, galactose, fucose, 2-deoxyglucose, and arabinose. oup.comuniprot.orgnih.govebi.ac.uk STP1 is part of a large family of sugar transporters (STP family) conserved in plants. oup.comebi.ac.uk It is highly expressed in photosynthetic tissues like leaves and stems, with lower expression in roots, siliques, and flowers. oup.comebi.ac.uk STP1 expression is rapidly downregulated in response to increased sugar levels, a process that occurs at the transcriptional level and depends on phosphorylated hexoses but is independent of HXK1. oup.comresearchgate.net The sugar regulation of STP1 expression involves cis-acting elements located in the promoter region. oup.comresearchgate.net STP1's role in sugar transport is crucial for various processes, including osmoregulation in guard cells and contributing to sugar signaling for the regulation of shoot branching. oup.comtandfonline.com

Substrates Transported by Arabidopsis thaliana STP1:

SubstrateTransport ActivityReference
GlucoseYes uniprot.orgnih.govebi.ac.uk
3-O-methylglucoseYes uniprot.orgnih.govebi.ac.uk
FructoseYes uniprot.orgebi.ac.uk
XyloseYes uniprot.orgebi.ac.uk
MannoseYes uniprot.orgebi.ac.uk
GalactoseYes uniprot.orgebi.ac.uk
FucoseYes uniprot.orgebi.ac.uk
2-deoxyglucoseYes uniprot.orgebi.ac.uk
ArabinoseYes uniprot.orgebi.ac.uk

Contribution of Bacterial this compound to Metabolic Regulation

In bacteria, such as Staphylococcus aureus, STP1 functions as a serine/threonine phosphatase and is involved in regulating various cellular processes, including metabolic and developmental processes. oup.comresearchgate.net Specifically, in S. aureus, Stp1, along with the serine/threonine kinase Stk1, regulates heme synthesis by controlling the phosphorylation and dephosphorylation of glutamyl tRNA reductase (GtrR), a key enzyme in the heme synthesis pathway. researchgate.net Mutations inactivating Stp1 have been shown to reduce hemolysin expression and contribute to vancomycin (B549263) intermediate Staphylococcus aureus (VISA) phenotype by potentially altering cell wall biosynthesis. oup.comoup.com

This compound as a Transcriptional Regulator

Beyond its direct role in nutrient transport in plants, STP1 proteins, particularly in yeast, function as transcriptional regulators.

Mechanism of this compound-Mediated Gene Expression Activation

In Saccharomyces cerevisiae, Stp1 acts as a sequence-specific DNA-binding RNA polymerase II transcription activator. yeastgenome.orguniprot.org It is synthesized as a latent cytoplasmic precursor and is activated by extracellular amino acids through proteolytic processing by the Ssy5 protease, a component of the SPS sensor. nih.govyeastgenome.orgembopress.orgnih.govmolbiolcell.orgbiologists.comuniprot.orgsemanticscholar.org This processing allows the mature form of Stp1 to translocate to the nucleus. nih.govyeastgenome.orgnih.govbiologists.comuniprot.org In the nucleus, Stp1 binds to specific upstream activating sequences (UAS-aa elements) in the promoters of its target genes, thereby activating their transcription. yeastgenome.orgyeastgenome.orgresearchgate.netontosight.ai Nuclear inner membrane proteins Asi1, Asi2, and Asi3 prevent unprocessed Stp1 from binding to target promoters. yeastgenome.orgyeastgenome.orgnih.govmolbiolcell.orgsemanticscholar.org The interaction with Dal81p also facilitates Stp1's promoter binding and contributes to transcriptional activation. yeastgenome.orgyeastgenome.org

Identification of this compound Target Genes and Promoters

In Saccharomyces cerevisiae, Stp1 primarily targets genes encoding amino acid and peptide permeases, as well as genes involved in the utilization of extracellular proteins. yeastgenome.orgyeastgenome.orgresearchgate.net Examples of identified target genes include AGP1, BAP2, BAP3, DIP5, GNP1, MUP1, TAT1, TAT2, and PTR2. yeastgenome.orgyeastgenome.org Stp1 binds to specific UAS-aa elements in the promoters of these genes. yeastgenome.orgyeastgenome.orgresearchgate.net Research suggests that Stp1 activates genes required for the utilization of extracellular proteins, such as SAP2 and OPT1, by binding to a specific UAS-aa1 element, while its paralog Stp2 primarily activates amino acid permease genes by binding to a different element (UAS-aa2). researchgate.net Some promoters, like those of PTR2 and OPT3, may contain both elements, allowing regulation by both Stp1 and Stp2. researchgate.net

In Arabidopsis thaliana, the expression of the STP1 gene itself is regulated at the transcriptional level by sugars, involving cis-acting elements within a 309bp fragment of the promoter. oup.comresearchgate.net

Table of Identified STP1 Target Genes (Saccharomyces cerevisiae):

Target GeneFunctionPromoter ElementReference
AGP1Amino acid permeaseUAS-aa yeastgenome.orgyeastgenome.org
BAP2Branched-chain amino acid permeaseUAS-aa yeastgenome.orgyeastgenome.org
BAP3Branched-chain amino acid permeaseUAS-aa yeastgenome.orgyeastgenome.org
DIP5Dicarboxylic amino acid permeaseUAS-aa yeastgenome.orgyeastgenome.org
GNP1Glutamine permeaseUAS-aa yeastgenome.orgyeastgenome.org
MUP1Methionine permeaseUAS-aa yeastgenome.orgyeastgenome.org
TAT1Tyrosine aminotransferaseUAS-aa yeastgenome.orgyeastgenome.org
TAT2Tryptophan aminotransferaseUAS-aa yeastgenome.orgyeastgenome.org
PTR2Peptide transporterUAS-aa yeastgenome.orgyeastgenome.orgresearchgate.net
OPT1Oligopeptide transporterUAS-aa1 researchgate.net
OPT3Oligopeptide transporterUAS-aa researchgate.net
SAP2Secreted aspartyl proteaseUAS-aa1 researchgate.net

This compound as a Protein Phosphatase (e.g., Serine/Threonine Phosphatase)

In several bacterial species, including Staphylococcus aureus, Bacillus anthracis, and Pseudomonas aeruginosa, Stp1 functions as a protein phosphatase, specifically a serine/threonine phosphatase belonging to the PP2C family. asm.orgasm.orgasm.orgnih.gov These phosphatases are crucial for regulating various cellular processes through the dephosphorylation of target proteins. asm.orgasm.orgasm.org

Enzymatic Characterization and Substrate Specificity of STP1 Phosphatase

Bacterial Stp1 phosphatases exhibit activity towards phosphoserine and phosphothreonine residues. asm.orgasm.org Studies on Bacillus anthracis Stp1 (BA-Stp1) have shown it dephosphorylates phosphothreonine and phosphoserine peptides with specific kinetic parameters. asm.org

SubstrateVmax (pmol min-1 μg-1)Km (μM)
Phosphothreonine peptide115.3121.5
Phosphoserine peptide172.7248.6

Pseudomonas aeruginosa Stp1 also demonstrates serine/threonine phosphatase activity, capable of dephosphorylating labeled casein which was phosphorylated at serine and threonine residues. asm.org The Stp1 phosphatase from Schizosaccharomyces pombe (fission yeast) has been shown to possess intrinsic phosphatase activity towards both aryl phosphates (like phosphotyrosine) and alkyl phosphates (like phosphoserine), and can dephosphorylate phosphotyrosyl peptide/protein substrates. nih.gov This suggests that in some organisms, Stp1 might function as a dual-specificity phosphatase. nih.gov

Substrate specificity can also involve recognition of specific phosphorylated peptides, as observed with Staphylococcus aureus Stp1, which dephosphorylates phosphorylated peptides derived from MgrA and GraR, supporting its role as a selective Ser/Thr phosphatase. nih.gov

Catalytic Mechanism of this compound Phosphatase Activity

Bacterial Stp1 phosphatases, as members of the PP2C family, are metal-dependent enzymes, typically requiring divalent metal ions like Mn2+ or Mg2+ for activity. asm.orgasm.orgnih.gov For instance, Pseudomonas aeruginosa Stp1 activity is dependent on Mn2+, with optimal activity observed at 5-6 mM MnCl2. asm.org Bacillus anthracis Stp1 also requires Mn2+ or Mg2+ to hydrolyze substrates. asm.org Structural analysis of PPM/PP2C phosphatases, including Stp1, suggests that three or four metal ions are located in the catalytic site. nih.gov The catalytic mechanism involves these metal ions in substrate binding and the dephosphorylation process. nih.govnih.govresearchgate.net A flexible flap domain located near the metal binding site is also implicated in promoting substrate binding and participating in catalytic dephosphorylation. nih.govnih.govresearchgate.net Studies on Staphylococcus aureus Stp1 have shown that specific residues, such as R161, play a key role in controlling the conformation of the flap domain to facilitate substrate binding and dephosphorylation. nih.gov Pre-steady-state kinetic analysis of fission yeast Stp1 using a synthetic substrate showed burst kinetics, suggesting that the rate-limiting step involves the decomposition of a phosphoenzyme intermediate. nih.gov

This compound Involvement in Intercellular and Inter-organismal Interactions

STP1 proteins are involved in interactions between different organisms, particularly in the context of pathogenesis and symbiotic relationships, as well as in developmental processes within multicellular organisms like plants.

This compound in Fungal Pathogenesis and Host-Microbe Dynamics (e.g., Ustilago maydis, Staphylococcus aureus)

In the biotrophic fungus Ustilago maydis, Stp1 functions as a secreted effector protein crucial for establishing the interaction with its host plant, maize. nih.govuni-marburg.deresearchgate.net Stp1 is upregulated during the early stages of infection and is required for full virulence. nih.govuni-marburg.de Mutants lacking stp1 show a dramatic reduction in virulence and trigger a hypersensitive response in maize, a plant defense mechanism. uni-marburg.de Stp1 is secreted by budding cells and is attached to the cell wall of filamentous hyphae. nih.gov Constitutive expression of Stp1 can alter the fungal cell wall, making filaments more susceptible to certain enzymes. nih.gov Stp1 is thought to modify the hyphal cell wall to facilitate accommodation within plant tissues. nih.gov Functional orthologues of U. maydis Stp1 are found in other smut pathogens, suggesting a conserved role in fungal pathogenesis. nih.govuni-marburg.de Stp1 from U. maydis has been detected in the nucleus of plant cells, suggesting it may suppress plant defense responses by affecting gene transcription. uni-marburg.de It has also been shown to interact with both cytoplasmic and apoplastic maize proteins, including inhibiting the activity of a maize extracellular cysteine protease. uni-marburg.de

In Staphylococcus aureus, Stp1, a serine/threonine phosphatase, plays a role in virulence and host-microbe dynamics. nih.govoup.com Stp1 is involved in regulating virulence factors such as hemolysin, superantigen-like protein, and phenol-soluble modulin. researchgate.netnih.gov Deletion of the stp1 gene in S. aureus can lead to reduced virulence in murine infection models. researchgate.netnih.govoup.com Stp1 also contributes to reduced susceptibility to vancomycin in S. aureus, potentially by altering cell wall biosynthesis. nih.govoup.com Mutations in stp1 have been identified as significantly convergent mutations in invasive S. aureus strains during severe infections, implying a role in adaptation within the host. biorxiv.org

This compound in Plant Development and Agronomic Traits (e.g., fruit soluble solid content)

In plants, STP1 (Sugar Transport Protein 1) is a high-affinity H+/monosaccharide cotransporter located in the plasma membrane, involved in the uptake and transport of various hexoses. oup.comuniprot.orgfrontiersin.org STP1 plays a role in plant development and can influence agronomic traits, such as fruit soluble solid content (SSC) in tomato. oup.comdntb.gov.uaoup.comnih.goveurekalert.org

Research in tomato has identified STP1 as a quantitative trait locus (QTL) affecting fruit SSC. oup.comdntb.gov.uaoup.comnih.goveurekalert.org A naturally occurring variation, a 21-bp insertion-deletion (InDel) in the promoter region of STP1, has been linked to differences in SSC. oup.comdntb.gov.uaoup.comnih.goveurekalert.org Accessions with the 21-bp insertion in the STP1 promoter exhibit higher SSC compared to those with the deletion. oup.comdntb.gov.uaoup.comnih.goveurekalert.org This InDel affects STP1 expression, with the insertion leading to enhanced expression. oup.comdntb.gov.uaoup.comnih.goveurekalert.org Knockout of STP1 in high-SSC tomato lines significantly decreased fruit SSC, indicating its direct involvement in sugar accumulation in fruits. oup.comdntb.gov.uaoup.comnih.goveurekalert.orgresearchgate.net STP1's role in SSC is attributed to its function as a sugar transporter, facilitating the uptake and transport of sugars like glucose and fructose into the fruit. oup.com

STP1 also plays a role in regulating shoot branching in Arabidopsis thaliana. nih.govtandfonline.com STP1 acts as a factor in sugar signaling, influencing the expression of genes involved in shoot branching based on extracellular sugar availability. nih.govtandfonline.com The regulation of STP1 expression by sugars occurs at the transcriptional level and is initiated by phosphorylatable sugars. oup.comnih.gov

Molecular Mechanisms of Stp1 Protein Regulation

Transcriptional Regulation of STP1 Gene Expression

The expression of the STP1 gene is tightly regulated to match the cell's metabolic needs, particularly in response to sugar availability. In Arabidopsis thaliana, sugars are known to transcriptionally regulate over 1800 genes, with STP1 being one of the most prominently downregulated genes in response to sugar presence oup.comnih.gov. This control is exerted at the transcriptional level and is initiated by phosphorylatable sugars oup.comnih.gov. The regulatory machinery involves specific DNA sequences within the gene's promoter and the protein factors that bind to them.

Cis-regulatory elements are specific DNA sequences located on the same molecule of DNA as the gene they regulate, typically within the promoter region upstream of the transcription start site mdpi.com. The regulation of STP1 by sugars is dependent on such elements located in its upstream region oup.com. Detailed analysis of the STP1 5' regulatory region has successfully delimited a 309-base pair (bp) fragment of the promoter that contains the essential cis-elements implicated in the glucose-mediated regulation of STP1 expression oup.comnih.gov. The precise architecture of these elements within this 309 bp region orchestrates the binding of transcription factors, thereby controlling the initiation and efficiency of gene transcription in response to sugar signals oup.commdpi.com.

Trans-acting factors are proteins, typically transcription factors, that bind to cis-regulatory elements to control gene expression mdpi.com. In the context of STP1, the zinc finger protein ZAT10-LIKE has been identified as a key trans-acting factor. ZAT10 is a C2H2-zinc finger protein known to be involved in plant defense responses to various abiotic stresses, including salinity, heat, and osmotic stress nih.gov. Research has shown that ZAT10-LIKE exhibits differential binding capacity to the promoters of different STP1 alleles, influencing their expression levels researchgate.net. The expression of ZAT10 itself is induced by various stimuli, including cadmium stress and the signaling molecule RN1, suggesting a role in integrating stress and developmental signals to control STP1 transcription slu.senih.govfrontiersin.org. ZAT10 can function as both a positive and a negative regulator of gene expression, and its binding to the STP1 promoter is a critical node in the transcriptional network governing sugar transport nih.govresearchgate.net.

FactorTypeRole in STP1 Regulation
Promoter Region Cis-Regulatory ElementA 309 bp fragment upstream of the STP1 gene contains the necessary DNA sequences for sugar-responsive transcriptional control oup.comnih.gov.
ZAT10-LIKE Trans-Acting FactorA zinc-finger protein that binds to the STP1 promoter to modulate its gene expression researchgate.net.

Post-Translational Control of STP1 Protein Activity

Following protein synthesis, the activity of STP1 is further regulated by a variety of post-translational modifications (PTMs) wikipedia.org. These modifications, which include proteolytic cleavage, ubiquitination, and phosphorylation, serve as a rapid and efficient means to control protein function, stability, and localization in response to immediate cellular needs wikipedia.orgnews-medical.net.

In the yeast Saccharomyces cerevisiae, Stp1 is synthesized as a latent, inactive precursor that resides in the cytoplasm nih.govnih.gov. Its activation is triggered by extracellular amino acids and mediated by the plasma membrane-localized Ssy1p-Ptr3p-Ssy5p (SPS) sensor complex nih.govnih.gov. In response to amino acid signals, the SPS sensor initiates an endoproteolytic processing event that cleaves off an N-terminal regulatory domain of approximately 10 kDa nih.govresearchgate.net. This N-terminal cleavage is a critical activation step; the removal of the inhibitory domain unmasks signals that allow the now-processed, shorter form of Stp1 to translocate into the nucleus nih.govresearchgate.net. Once in the nucleus, the activated Stp1 can bind to the promoters of its target genes, such as those encoding amino acid permeases, and activate their transcription nih.govresearchgate.net. This proteolytic processing is a key event in signal transduction, physically transferring the signal from the cell periphery to the nucleus nih.govnih.govnih.gov.

The ubiquitin-proteasome system (UPS) is a primary pathway for controlled protein degradation in eukaryotic cells nih.gov. The stability and turnover of the this compound are regulated through this pathway. Both the full-length and the processed forms of Stp1 are subject to ubiquitination, a process where ubiquitin molecules are covalently attached to the target protein, marking it for degradation by the 26S proteasome nih.govnih.govarvojournals.org.

Detailed studies have identified key components of the ubiquitin machinery responsible for Stp1 turnover nih.gov.

Grr1 , the F-box protein component of the SCFGrr1 E3 ubiquitin ligase complex, is the primary factor in the degradation of the full-length, unprocessed Stp1 nih.gov.

Cdc34 , an E2 ubiquitin-conjugating enzyme, is required for the degradation of both full-length and processed Stp1 nih.gov.

Cdc4 , another F-box protein, works in conjunction with Grr1 for the degradation of the processed, active form of Stp1 nih.gov.

This differential regulation of the stability of full-length versus processed Stp1 allows for precise control over the duration and intensity of the signal initiated by amino acid sensing nih.gov. Interestingly, while ubiquitination is involved in Stp1 processing, the proteolytic cleavage event itself is independent of the proteasome researchgate.net.

ComponentEnzyme ClassFunction in STP1 Regulation
Grr1 F-box protein (part of E3 Ligase)Mediates degradation of full-length Stp1; required for degradation of processed Stp1 nih.gov.
Cdc34 E2 Ubiquitin-Conjugating EnzymeRequired for the degradation of both full-length and processed Stp1 nih.gov.
Cdc4 F-box protein (part of E3 Ligase)Required for the degradation of processed Stp1 nih.gov.

Phosphorylation, the addition of a phosphate group to an amino acid residue, is a reversible PTM that plays a critical role in regulating the function of many proteins by altering their conformation and activity youtube.comwikipedia.org. Stp1 is a phosphoprotein, and its phosphorylation state is crucial for its regulation nih.govresearchgate.net.

In yeast, casein kinase I (CKI), specifically the isoforms Yck1 and Yck2, functions as a positive regulator of the SPS signaling pathway and is involved in Stp1 phosphorylation nih.govresearchgate.net. This CKI-dependent phosphorylation occurs even in the absence of amino acids and appears to be a prerequisite for the subsequent amino acid-induced endoproteolytic processing of Stp1 researchgate.net. The removal of these phosphate groups, or dephosphorylation, is catalyzed by protein phosphatases and serves to reverse the effects of phosphorylation, allowing the protein to be switched between active and inactive states nih.govwikipedia.org. The dynamic balance between phosphorylation by kinases like CKI and dephosphorylation by phosphatases provides a sophisticated layer of control over Stp1 activation and function researchgate.netwikipedia.org.

Subcellular Localization and Trafficking of this compound

The function of STP1 is intricately linked to its location within the cell, with dynamic shuttling between the cytoplasm, nucleus, and plasma membrane being a key regulatory feature.

In the absence of extracellular amino acids, the full-length this compound is predominantly found in the cytoplasm. nih.govyeastgenome.org However, it is not diffusely distributed; a portion of the cytoplasmic pool is localized to the cell periphery, likely associated with the plasma membrane. nih.gov This cytoplasmic retention is an active process mediated by a specific motif within the N-terminal regulatory domain of STP1, designated as the RI motif. nih.gov The RI motif acts as a cytoplasmic retention determinant, potentially by interacting with an unidentified cytoplasmic anchor associated with the plasma membrane. nih.gov

Even with this retention mechanism, a small amount of full-length STP1 constitutively translocates to the nucleus. nih.gov Within the nucleus, this unprocessed STP1 is targeted for degradation in a manner dependent on both the RI motif and the Asi proteins (Asi1, Asi2, and Asi3), which are located at the inner nuclear membrane. nih.gov This ensures that in the absence of an inducing signal, STP1-mediated transcription is kept at a very low level.

Upon stimulation with extracellular amino acids, a signaling cascade is initiated that leads to the proteolytic cleavage of the N-terminal regulatory domain of STP1. yeastgenome.org This processing event removes the inhibitory RI motif, allowing the mature, processed form of STP1 to accumulate in the nucleus. yeastgenome.org In the nucleus, it can then bind to the promoter regions of its target genes, such as those encoding amino acid permeases, and activate their transcription. yeastgenome.orgnih.gov The this compound contains three putative zinc finger motifs, which are characteristic of DNA-binding proteins and support its role as a transcription factor. nih.gov

ConditionPrimary Localization of STP1Key Regulatory FactorsConsequence
No Amino Acid Stimulus Cytoplasm (with some at the cell periphery)RI motif, unidentified cytoplasmic anchorLatency of STP1, prevention of target gene transcription. nih.gov
No Amino Acid Stimulus (Nuclear Pool) Nucleus (low levels)RI motif, Asi1, Asi2, Asi3 proteinsDegradation of unprocessed STP1. nih.gov
Amino Acid Stimulus NucleusSsy5p-mediated proteolytic processingActivation of target gene transcription. yeastgenome.org

In addition to its roles in the cytoplasm and nucleus, a distinct pool of STP1 is localized to the plasma membrane, where it is proposed to function as a sugar transporter. nih.govnih.gov The trafficking and insertion of STP1 into the plasma membrane are highly regulated processes. A key determinant for this localization is a novel sorting signal within the C-terminus of the protein, referred to as the tri-aromatic motif (WxxHxxW). nih.gov Disruption of this motif leads to the retention of STP1 in the endoplasmic reticulum (ER), preventing its transport to the plasma membrane and abolishing its sugar uptake activity. nih.gov This indicates that the tri-aromatic motif functions as an ER export signal, crucial for the proper trafficking of STP1. nih.gov

The localization of STP1 to the plasma membrane has significant functional implications, particularly in the context of sugar sensing and transport. As an H+/monosaccharide cotransporter, plasma membrane-localized STP1 facilitates the uptake of sugars into the cell. nih.gov This function is not only important for providing the cell with carbon and energy sources but also plays a role in sugar signaling. nih.gov For example, STP1 is implicated in the regulation of genes involved in shoot branching in response to extracellular sugar levels, suggesting it acts as a sensor that links sugar availability to developmental processes. nih.gov The expression of the STP1 gene itself is transcriptionally repressed by sugars, indicating a feedback mechanism to control sugar uptake. nih.govnih.gov

The function of STP1 at the plasma membrane highlights its role as a multifaceted protein, acting not only as a transcription factor but also as a transporter and potential sensor, thereby integrating nutritional cues with gene expression and developmental programs.

FeatureDescriptionFunctional Implication
Trafficking Signal C-terminal tri-aromatic motif (WxxHxxW)Acts as an ER export signal to ensure proper localization to the plasma membrane. nih.gov
Primary Function H+/monosaccharide cotransporterFacilitates the uptake of sugars from the extracellular environment. nih.gov
Signaling Role Acts as a sugar sensorRegulates gene expression involved in developmental processes like shoot branching in response to sugar availability. nih.gov
Regulatory Feedback STP1 gene expression is repressed by sugarsProvides a mechanism to control cellular sugar uptake and homeostasis. nih.govnih.gov

Protein Protein and Protein Dna Interactions Involving Stp1 Protein

STP1 Protein Interaction with Sensor Complexes (e.g., SPS-sensing pathway components like Ssy1, Ptr3, Ssy5)

The activation of Stp1 is inextricably linked to the plasma membrane-bound SPS sensor complex, which detects the presence of extracellular amino acids. This complex consists of three core proteins: Ssy1, Ptr3, and Ssy5. mdpi.comresearchgate.net Stp1 is synthesized as a latent cytoplasmic precursor with an N-terminal regulatory domain that prevents its nuclear import and activity. nih.govnih.gov The SPS sensor's function is to trigger the proteolytic cleavage of this inhibitory domain, thereby activating Stp1.

The process begins when the amino acid sensor Ssy1 detects extracellular amino acids. researchgate.net This signal is transmitted through Ptr3, which becomes hyperphosphorylated in a process dependent on the protein kinases Yck1/2. mdpi.comnih.gov The phosphorylation of Ptr3 is a critical step for pathway activation. nih.gov This cascade of events leads to the activation of Ssy5, which possesses endoprotease activity. mdpi.com Activated Ssy5 directly interacts with and cleaves the N-terminal regulatory domain of Stp1. nih.govnih.gov This proteolytic processing event is the definitive step in Stp1 activation, allowing the now-processed, shorter form of Stp1 to translocate efficiently into the nucleus and induce the expression of its target genes, which often encode amino acid permeases. nih.govnih.gov

ComponentTypeRole in STP1 Regulation
Ssy1 Transmembrane ProteinSenses extracellular amino acids, initiating the SPS signaling cascade. mdpi.comresearchgate.net
Ptr3 Peripheral Membrane ProteinTransduces the signal from Ssy1 to Ssy5; its hyperphosphorylation is a key activation marker. mdpi.comnih.gov
Ssy5 EndoproteaseDirectly cleaves the N-terminal inhibitory domain of Stp1 upon pathway activation. nih.gov
Yck1/2 Protein KinasesRequired for the hyperphosphorylation of Ptr3, an upstream event necessary for Ssy5 and subsequent Stp1 activation. mdpi.comnih.gov

This compound Interaction with Ubiquitin Ligase Components (e.g., Grr1, Cdc34)

The stability and turnover of the full-length, unprocessed form of Stp1 are regulated by the ubiquitin-proteasome system. Key components of this regulatory arm include Grr1, an F-box protein, and Cdc34, an E2 ubiquitin-conjugating enzyme. These proteins are part of a larger E3 ubiquitin ligase complex known as SCFGrr1 (Skp1-Cullin-F-boxGrr1). nih.govembopress.org

Research has shown that Grr1 is required for the degradation of full-length Stp1. researchgate.net In mutant cells lacking functional Grr1, the unprocessed form of Stp1 is stabilized. researchgate.net Similarly, mutations in the E2 enzyme Cdc34 also lead to the stabilization of full-length Stp1, indicating its essential role in the ubiquitination process. researchgate.net Co-immunoprecipitation assays have confirmed a direct physical interaction between Grr1 and the full-length form of Stp1. researchgate.net This interaction facilitates the tagging of Stp1 with ubiquitin, marking it for degradation by the proteasome. This mechanism ensures that the pool of latent Stp1 is kept in check, preventing inappropriate activation of the pathway.

ComponentTypeRole in STP1 Regulation
Grr1 F-box Protein (E3 Ligase Subunit)Recognizes and binds to full-length Stp1, targeting it for ubiquitination. nih.govresearchgate.net
Cdc34 E2 Ubiquitin-Conjugating EnzymeWorks with the SCFGrr1 complex to attach ubiquitin molecules to Stp1. nih.govresearchgate.net
SCF Complex E3 Ubiquitin LigaseThe multi-protein complex that facilitates the transfer of ubiquitin to substrate proteins like Stp1. nih.govembopress.org

This compound Interaction with Inner Nuclear Membrane Proteins (e.g., Asi1, Asi2, Asi3)

A crucial aspect of Stp1 regulation involves a quality control mechanism at the nuclear periphery, executed by a group of integral inner nuclear membrane proteins: Asi1, Asi2, and Asi3. nih.govresearchgate.net While Stp1 is primarily retained in the cytoplasm in its unprocessed form, small amounts can ectopically enter the nucleus. nih.govmolbiolcell.org The Asi proteins function collectively to prevent this unprocessed, nuclear Stp1 from accessing and activating its target gene promoters. nih.govresearchgate.net

In cells where any of the ASI genes are deleted, unprocessed Stp1 can constitutively induce the expression of SPS-regulated genes, demonstrating the essential negative regulatory role of this protein complex. nih.govresearchgate.net The Asi proteins ensure the fidelity of the SPS signaling pathway by maintaining the dormant state of gene expression in the absence of an inducing amino acid signal. nih.gov They are thought to achieve this by targeting the unprocessed Stp1 that enters the nucleus for degradation, thereby functioning as a nuclear degron-dependent surveillance system. molbiolcell.org

ComponentTypeRole in STP1 Regulation
Asi1 Inner Nuclear Membrane ProteinPart of a complex that prevents unprocessed Stp1 from binding to promoters in the nucleus. nih.govresearchgate.netmolbiolcell.org
Asi2 Inner Nuclear Membrane ProteinFunctions in concert with Asi1 and Asi3 to maintain the latency of unprocessed Stp1. nih.govresearchgate.net
Asi3 Inner Nuclear Membrane ProteinWorks with Asi1 and Asi2 to ensure unprocessed Stp1 that enters the nucleus is cleared or inactivated. nih.govresearchgate.net

This compound Binding to Promoter Regions and DNA Recognition Sequences

As a transcription factor, the primary function of activated Stp1 is to bind to specific DNA sequences within the promoter regions of target genes, thereby regulating their transcription. The this compound contains zinc finger motifs, which are characteristic structural domains responsible for sequence-specific DNA binding. nih.gov

Upon activation and nuclear translocation, Stp1 binds to a specific upstream activation sequence (UAS), often referred to as the UASAA (amino acid upstream activation sequence), present in the promoters of its target genes. researchgate.net Chromatin immunoprecipitation (ChIP) experiments have confirmed the direct binding of Stp1 to the promoter regions of several genes. For instance, Stp1 has been shown to directly bind the promoters of MAE1 (mitochondrial malic enzyme) and OAC1 (mitochondrial oxaloacetate transporter). nih.govresearchgate.net Other well-established target genes whose promoters are bound by Stp1 include those encoding amino acid permeases such as AGP1, BAP2, and BAP3. researchgate.netresearchgate.net

Target GeneFunction of Gene ProductEvidence of STP1 Binding
AGP1 Broad-specificity amino acid permeaseChIP analysis; used as a positive control in binding studies. researchgate.netresearchgate.net
BAP2 Branched-chain amino acid permeaseRegulated by Stp1 binding to UASAA. researchgate.net
MAE1 Mitochondrial malic enzymeDirect binding confirmed by ChIP-qPCR analysis. nih.govresearchgate.net
OAC1 Mitochondrial oxaloacetate transporterDirect binding confirmed by ChIP-qPCR analysis. nih.govresearchgate.net
SAP2 Secreted aspartyl proteaseExpression is activated by processed Stp1. nih.gov
OPT1 Oligopeptide transporterExpression is activated by processed Stp1. nih.gov

Other Identified this compound Interacting Partners and Networks

The interactions of Stp1 place it within a larger, highly regulated cellular network. While the core interactions involve the SPS sensor, ubiquitin machinery, and Asi proteins, other factors are also part of this network. The protein kinases Yck1 and Yck2 are crucial upstream regulators, as their activity on Ptr3 is a prerequisite for Stp1 activation. nih.gov

Furthermore, early research on the STP1 gene suggested a potential role in pre-tRNA processing, as it was found to be involved in the removal of intervening sequences from some pre-tRNA families. nih.gov The nuclear localization of the protein and the presence of zinc finger motifs that resemble those in spliceosomal proteins supported this model. nih.gov While the role of Stp1 in the SPS pathway is now well-established, these earlier findings may indicate that Stp1 could be a multifunctional protein with distinct roles and interaction networks in different cellular compartments or conditions. The majority of current research, however, focuses on its function as a transcription factor downstream of the SPS sensor.

Advanced Research Methodologies and Experimental Approaches for Stp1 Protein Studies

Genetic Perturbation Techniques for STP1 Gene (e.g., CRISPR/Cas9, Gene Knockout, Overexpression)

Genetic perturbation techniques are fundamental for understanding the cellular roles and pathways involving the STP1 protein. These methods involve altering the expression or sequence of the STP1 gene to observe the resulting phenotypic changes.

CRISPR/Cas9 technology is a widely used tool for targeted genome editing, allowing for precise modifications to the STP1 gene. nih.govnih.govelifesciences.orgresearchgate.netidtdna.com This system typically involves a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. idtdna.com The repair of this break by cellular mechanisms, such as non-homologous end joining (NHEJ), can lead to insertions or deletions that disrupt the gene's coding sequence, resulting in a gene knockout. idtdna.com For instance, CRISPR/Cas9 has been successfully employed to construct STP1 knockout lines in tomato, leading to a significant decrease in soluble solid content in fruits. nih.govresearchgate.net This demonstrates the utility of CRISPR/Cas9 in studying the functional impact of STP1 gene inactivation.

Gene knockout, often achieved through techniques like CRISPR/Cas9 or homologous recombination, involves eliminating or inactivating the STP1 gene. nih.govnih.govbiorxiv.org Studying organisms or cell lines with a knocked-out STP1 gene can reveal its essentiality and the pathways in which it participates. For example, studies in Staphylococcus aureus have utilized allelic replacement to create Δstp1 strains to evaluate the role of Stp1 in virulence. nih.gov Similarly, investigations in yeast have explored the effects of single and double deletions of STP1 and its paralog STP2 to understand functional compensation and identify downstream genes. biorxiv.org

Conversely, overexpression of the STP1 gene involves increasing its expression level, often by introducing extra copies of the gene or using strong promoters. unifi.it Overexpression studies can help to elucidate the consequences of elevated this compound levels and can sometimes compensate for the loss of function of other genes. For example, expressing active Stp1 or its dominant-negative mutant in Saccharomyces cerevisiae has been used to investigate its role in protein tyrosine dephosphorylation and its effects on the yeast proteome. unifi.it

These genetic perturbation techniques provide powerful tools to dissect the biological functions of STP1 by manipulating its genetic locus and expression.

Biochemical Characterization of this compound Activity (e.g., Enzyme Kinetics, Substrate Profiling)

Biochemical characterization is crucial for understanding the intrinsic properties and activities of the this compound, particularly if it functions as an enzyme. This involves a range of experimental approaches to define its catalytic parameters, identify its substrates, and investigate factors influencing its activity.

Enzyme kinetics studies are fundamental for quantifying the catalytic efficiency of STP1 if it possesses enzymatic activity, such as phosphatase activity. These studies typically involve measuring the reaction rate at varying substrate concentrations to determine key kinetic parameters like the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic turnover number (kcat). asm.orgnih.gov For example, enzyme kinetics have been used to characterize the activity of a PP2C-like phosphatase in Escherichia coli, determining its Km, Vmax, and kcat values using substrates like pNPP. asm.org Similar approaches can be applied to STP1 to understand its substrate affinity and catalytic rate.

Substrate profiling aims to identify the specific molecules that STP1 acts upon. This can involve testing a variety of potential substrates in biochemical assays and measuring the rate of their conversion by STP1. For phosphatases like Stp1, this might involve using phosphorylated peptides or proteins as substrates and detecting the release of phosphate. researchgate.netnih.gov Studies on Staphylococcus aureus Stp1 have shown that different phosphorylated peptides, including those derived from MgrA and GraR, can serve as substrates, supporting its function as a selective Ser/Thr phosphatase. nih.gov Biochemical assays have also been used to test the inhibitory effect of compounds like corilagin (B190828) on Stp1 activity. researchgate.netacs.org

Other biochemical approaches include determining the optimal conditions for STP1 activity, such as pH, temperature, and the requirement for cofactors like metal ions. asm.orgresearchgate.net For instance, bacterial metal-dependent protein phosphatases like Stp1 often require conserved metal ions such as Mn or Mg at their active site for activity. researchgate.netproteopedia.org Investigating the effects of inhibitors or activators on STP1 activity is also a key aspect of biochemical characterization, providing insights into potential regulatory mechanisms or therapeutic targeting strategies. asm.orgresearchgate.netacs.org

These biochemical methods provide essential data on how STP1 functions at a molecular level, its preferred substrates, and the conditions under which it is most active.

Advanced Structural Biology Techniques for this compound

Determining the three-dimensional structure of the this compound is crucial for understanding its function, interactions, and mechanism of action. Advanced structural biology techniques provide high-resolution insights into the molecular architecture of proteins. sptlabtech.comtechnologynetworks.comproteinstructures.com

X-ray Crystallography for this compound Structure Determination

X-ray crystallography is a powerful technique used to determine the atomic-resolution structure of proteins. technologynetworks.comproteinstructures.commdpi.comlibretexts.orgjic.ac.uk This method requires obtaining high-quality protein crystals, which are ordered arrays of protein molecules. libretexts.orgjic.ac.uk When X-rays are diffracted by the electrons in the crystal, they produce a diffraction pattern that can be analyzed computationally to reconstruct the electron density map of the protein. libretexts.orgjic.ac.uk The amino acid sequence is then fitted into this map to build an atomic model of the protein structure. jic.ac.uk

The process of X-ray crystallography involves protein production, purification, crystallization screening and optimization, data collection using X-rays (often at synchrotron facilities), and computational analysis for structure determination and refinement. jic.ac.uknih.govproteros.com While a powerful technique, obtaining suitable protein crystals can be a bottleneck. libretexts.orgjic.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information not only about the three-dimensional structure of proteins in solution but also about their dynamics and interactions. technologynetworks.comproteinstructures.comwikipedia.orgamazon.comelsevier.com Unlike X-ray crystallography, which typically provides a static picture from a crystal lattice, NMR can capture the conformational flexibility and changes that occur in proteins under more native-like conditions. wikipedia.org

Protein NMR relies on the magnetic properties of atomic nuclei, such as 1H, 13C, and 15N. wikipedia.orgamazon.com By applying radiofrequency pulses and analyzing the signals emitted by the nuclei, researchers can obtain information about the local environment of each atom, including chemical shifts, coupling constants, and relaxation rates. wikipedia.orgamazon.com These parameters are then used to determine the protein's structure, map protein-ligand or protein-protein interactions, and study internal motions. wikipedia.orgamazon.com

For STP1, NMR spectroscopy could be used to study its solution structure, investigate conformational changes upon substrate or inhibitor binding, and probe the dynamics of specific regions like the flexible flap domain observed in some bacterial Stp1 proteins. researchgate.netwikipedia.org While NMR is particularly well-suited for studying smaller proteins, advances in isotopic labeling (e.g., with 15N and 13C) and experimental techniques have extended its applicability to larger systems and complexes. wikipedia.orgamazon.comelsevier.com

Cryo-Electron Microscopy (Cryo-EM) for this compound Complexes

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of large proteins and protein complexes that are difficult to crystallize. sptlabtech.comtechnologynetworks.comproteinstructures.comnih.govnuvisan.com In Cryo-EM, protein samples are rapidly frozen in a thin layer of amorphous ice, preserving their native structure. technologynetworks.com Electron beams are then passed through the frozen sample, and the resulting images are computationally processed to reconstruct a three-dimensional map of the protein or complex. technologynetworks.com

Cryo-EM is particularly valuable for studying proteins in different conformational states or in complex with other molecules, providing insights into their assembly and function within a cellular context. sptlabtech.comtechnologynetworks.comnuvisan.com While early Cryo-EM studies often yielded lower resolutions compared to X-ray crystallography, recent technological advancements in detectors and image processing algorithms have pushed the resolution to near-atomic levels. sptlabtech.comtechnologynetworks.com

For STP1, Cryo-EM could be employed to study its interactions with other proteins in signaling pathways, its association with cellular membranes (if applicable), or the structure of larger complexes it might be part of. Although specific Cryo-EM structures of this compound itself were not prominently found in the search results, the technique is increasingly being applied to a wide range of challenging protein targets and complexes. sptlabtech.comnuvisan.comrcsb.org

Computational Approaches: Molecular Dynamics Simulations and Virtual Screening

Computational approaches play a vital role in complementing experimental structural biology techniques and providing further insights into this compound behavior and potential interactions. proteinstructures.comresearchgate.netnih.gov Molecular dynamics (MD) simulations and virtual screening are two prominent examples.

Molecular dynamics simulations use computational algorithms to simulate the movement of atoms and molecules over time, providing dynamic information about protein structure, flexibility, and interactions. acs.orgmdpi.comresearchgate.netmdpi.complos.org MD simulations can be used to refine protein structures obtained from X-ray crystallography or NMR, study conformational changes, investigate the stability of protein-ligand complexes, and estimate binding free energies. acs.orgmdpi.comresearchgate.netmdpi.complos.org For instance, MD simulations have been used to study the dynamics of the flap sub-domain of Staphylococcus aureus Stp1 and to analyze the interaction between Stp1 and potential inhibitors like corilagin. researchgate.netacs.org

Virtual screening is a computational technique used to search large libraries of small molecules to identify potential ligands or inhibitors that are likely to bind to a protein target like STP1. mdpi.comresearchgate.netnih.govplos.org This approach typically involves docking studies, where the binding affinity of each molecule in the library to the protein's active site or a predicted binding pocket is computationally evaluated. mdpi.comnih.govplos.org Virtual screening can significantly accelerate the initial stages of drug discovery or the identification of probes for studying protein function. researchgate.netmdpi.comresearchgate.netnih.govplos.org Studies have utilized virtual screening to identify potential inhibitors of Staphylococcus aureus Stp1, followed by experimental validation and MD simulations to understand the binding mechanism. researchgate.netacs.org

These computational methods provide predictive power and dynamic perspectives that enhance the understanding gained from static experimental structures and biochemical assays.

Data Tables

Based on the search results, here is an example of how data could be presented in a table, illustrating findings from a study on Stp1 inhibition:

CompoundInhibitory Activity against Stp1Inhibition MechanismKey Binding Residues (if determined)
CorilaginHigh inhibitory effect researchgate.netacs.orgCompetitive and Allosteric researchgate.netacs.orgCompetitive site: Asn162, Ile164, Tyr199, Lys232; Allosteric site: Asn142, Val145, Leu146, Pro152, Phe179 (in S. aureus Stp1) researchgate.net
VerbascosidePotent and effective inhibitor researchgate.netNot specified in snippetNot specified in snippet

Detailed Research Findings

Detailed research findings from the search results highlight the application of these methodologies to STP1 and related proteins:

CRISPR/Cas9-mediated knockout of STP1 in tomato significantly decreased soluble solid content and reduced glucose, fructose (B13574), and sucrose (B13894) levels in fruits. nih.govresearchgate.net

Expression of active Stp1 in S. cerevisiae markedly affected the global protein profile, indicating its role in protein dephosphorylation. unifi.it

Biochemical characterization of E. coli PphC, a PP2C-like phosphatase, involved determining its kinetic parameters (Km, Vmax, kcat) using pNPP as a substrate and investigating its metal dependency on Mn2+. asm.org

Crystal structures of Staphylococcus aureus Stp1 in complex with a phosphorylated peptide provided structural insight into its substrate recognition mechanism, identifying key residues involved in binding. nih.gov

Molecular dynamics simulations were used to study the dynamics of the flap sub-domain of S. aureus Stp1 and to reveal the ligand-protein interactions between Stp1 and the inhibitor corilagin. researchgate.netacs.org

Virtual screening identified corilagin as a potential inhibitor of S. aureus Stp1, which was subsequently validated by phosphatase assays. researchgate.netacs.org

These findings underscore the power of combining genetic, biochemical, structural, and computational approaches to gain a comprehensive understanding of this compound function and its potential as a target for therapeutic intervention.

Proteomic and Metabolomic Profiling in this compound Mutant/Overexpression Systems

Proteomic and metabolomic profiling are powerful tools for investigating the global cellular changes that occur when this compound levels or function are altered through mutation or overexpression. These high-throughput methods allow researchers to simultaneously quantify large numbers of proteins and metabolites, providing a system-wide view of the biological impact of STP1.

Studies in tomato have shown that mutations in STP1, which encodes a sugar transporter protein, lead to large-scale effects on both gene expression and metabolite accumulation. RNA-sequencing analysis in STP1 knockout lines identified 2573 differentially expressed genes. oup.com Combined analysis of metabolite and transcriptome data revealed that differentially expressed metabolites and genes were involved in pathways such as phenylpropanoid biosynthesis and carbon metabolism. oup.com Notably, the expression levels of genes related to sugar metabolism, including Sugar Transporter Protein 2 (STP2), Sugar Transporter Protein 12 (STP12), Sucrose Synthase 3 (SUS3), Sucrose Synthase 6 (SUS6), Invertase 6 (LIN6), and Neutral/alkaline Invertase (A/N-INVB), were significantly downregulated in STP1 knockout lines. oup.com

In Staphylococcus aureus, microarray and metabolomic studies of stp1 mutants, where stp1 encodes a serine/threonine phosphatase, have indicated enhanced cell wall synthesis and higher levels of the cell wall precursor UDP-MurNAc compared to wild-type strains. oup.com This suggests a role for Stp1 phosphatase activity in regulating cell wall metabolism in this bacterium.

Research in the filamentous fungus Trichoderma reesei utilized RNA-Seq to compare the transcriptional profile of an stp1-null mutant with the wild-type strain. researchgate.net This analysis identified 671 genes that were differentially expressed (with a fold change of 2 or more) and an additional 1099 genes showing moderate differences in expression levels (1 < fold change < 2) in the absence of Stp1. researchgate.net These findings highlight the extensive transcriptional regulatory network influenced by Stp1 in this organism.

The following table summarizes some key findings from omics studies on STP1 mutant or overexpression systems:

OrganismSTP1 AlterationMethodologyKey FindingsSource
TomatoMutationRNA-seq, MetabolomicsLarge-scale effects on gene expression (2573 DEGs) and metabolite accumulation; downregulation of sugar metabolism genes. oup.com
S. aureusMutantMicroarray, MetabolomicsEnhanced cell wall synthesis; higher UDP-MurNAc levels. oup.com
S. cerevisiaeOverexpressionProteome profilingAlterations in proteome profile. unifi.it
T. reeseiNull MutantRNA-SeqDifferential expression of 671 genes; moderate differences in 1099 genes. researchgate.net

Cellular Imaging and Subcellular Fractionation for this compound Localization Studies

Determining the precise cellular and subcellular localization of STP1 proteins is crucial for understanding their function. Cellular imaging techniques, often involving fluorescent protein fusions, and biochemical methods like subcellular fractionation are commonly employed for this purpose.

In Saccharomyces cerevisiae, where Stp1 functions as a transcription factor in the amino acid sensing pathway, studies using GFP-tagged Stp1 have revealed dynamic localization patterns. nih.gov Without amino acid stimulation, Stp1-GFP exhibits diffuse cytoplasmic localization and is also found at the cell periphery, likely the plasma membrane, sometimes in a discontinuous manner. nih.gov Upon stimulation with amino acids like leucine, Stp1-GFP translocates to the nucleus. nih.gov Subcellular fractionation studies have corroborated these findings, showing full-length Stp1 in both cytoplasmic and cell periphery fractions, while the processed, activated form is found in the nucleus. nih.gov The N-terminal domain of Stp1 has been identified as being required for its localization to the plasma membrane. nih.gov Further imaging studies in S. cerevisiae have shown that Stp1-GFP disappears rapidly from the nucleus upon inactivation of TOR complex 1 (TORC1) by rapamycin, a process linked to Stp1 degradation. biologists.com Subcellular fractionation has also been used in yeast to study the processing and localization of Stp1 by the protease Ssy5, indicating that while Ssy5 is associated with the plasma membrane, its catalytic activity on Stp1 is not restricted to this location, and cleaved Stp1 can be found displaced from the endoplasmic reticulum where an artificial substrate was localized. nih.gov, biorxiv.org, escholarship.org

Another type of STP1 in yeast functions as a sugar transporter belonging to the Major Facilitator Superfamily (MFS). researchgate.net When fused with GFP, this this compound was observed to be largely dispersed at the cell periphery, consistent with its predicted role as a membrane-localized sugar transporter with 12 transmembrane domains. researchgate.net

In humans, Transition Protein 1 (TNP1), also referred to as STP1, plays a role in spermatogenesis. genecards.org Subcellular localization data from databases indicate that human TNP1 is primarily localized in the nucleus and on chromosomes, where it is loaded onto nucleosomes in condensing spermatids. genecards.org Database entries also suggest potential localization in other compartments, including the cytosol, mitochondria, cytoskeleton, Golgi apparatus, lysosomes, endosomes, endoplasmic reticulum, and plasma membrane, although with varying levels of confidence. genecards.org

In the plant pathogenic fungus Ustilago maydis, studies on Stp proteins using western blots of subcellular fractions have shown that Stp1, along with Stp2, Stp3, and Stp4, are secreted proteins. researchgate.net Detection of secreted Stp1 required expression in a strain lacking the Kex2 protease, suggesting that Stp1 undergoes processing. researchgate.net In contrast, Stp5 and Stp6 in U. maydis were found to localize to the fungal plasma membrane. researchgate.net

Subcellular protein fractionation is a general methodology that enables the enrichment of proteins from different cellular compartments, such as the cytoplasm, membrane, soluble nuclear, chromatin-bound, and cytoskeletal fractions. thermofisher.com This technique is valuable for studying protein localization and translocation, particularly when moving from cell culture models to more complex tissue samples. thermofisher.com

The following table summarizes localization findings for different STP1 proteins:

OrganismSTP1 TypeMethodologyLocalization FindingsConditions/NotesSource
S. cerevisiaeTranscription FactorGFP imaging, Subcellular fractionationCytoplasm, cell periphery (plasma membrane), Nucleus.Cytoplasmic/periphery without amino acids; Nuclear upon amino acid stimulus. N-terminus required for PM localization. nih.gov, nih.gov, biologists.com, biorxiv.org, escholarship.org
S. cerevisiaeSugar TransporterGFP imagingCell periphery (membrane).Predicted 12-transmembrane domain protein. researchgate.net
Homo sapiensTransition Protein 1Database (UniProtKB, COMPARTMENTS)Nucleus, Chromosome, Cytosol, Mitochondrion, Cytoskeleton, Golgi, Lysosome, Endosome, ER, Plasma membrane.Specifically loaded onto nucleosomes in spermatids. Confidence varies by compartment. genecards.org
Ustilago maydisSecreted ProteinWestern blot (Supernatant/Pellet fractions)Secreted.Requires kex2 deletion for detection due to processing sites. researchgate.net

Compound Names Mentioned:

The primary subject of this article is the "this compound". As a protein, it is a macromolecule and does not have a single PubChem Compound ID (CID), which are typically assigned to small chemical molecules. Different organisms express distinct proteins referred to as "STP1" based on functional or sequence similarities. The proteins discussed include:

this compound (Saccharomyces cerevisiae transcription factor)

this compound (Saccharomyces cerevisiae sugar transporter)

this compound (Staphylococcus aureus phosphatase)

this compound (Trichoderma reesei)

this compound (Tomato sugar transporter)

this compound (Ustilago maydis secreted protein)

TNP1 protein (Homo sapiens Transition Protein 1, also referred to as STP1)

Future Directions and Emerging Areas in Stp1 Protein Research

Elucidating Uncharacterized STP1 Protein Functions and Pathways

While significant strides have been made in defining the primary roles of STP1 proteins, a vast landscape of their cellular functions and regulatory networks remains uncharted. Future research will need to move beyond the established paradigms to uncover the full spectrum of STP1's involvement in cellular physiology.

In pathogenic bacteria, the role of the phosphatase Stp1 is well-established in regulating virulence factors and antibiotic susceptibility. nih.govoup.comnih.gov For instance, in S. aureus, Stp1 influences susceptibility to vancomycin (B549263) and β-lactams and regulates the expression of hemolysins and other toxins. nih.govnih.govnih.gov However, the complete repertoire of its phosphoprotein substrates is unknown. An urgent future direction is the system-wide identification of these substrates to fully map the signaling pathways governed by Stp1. It is hypothesized that Stp1's influence extends to other critical processes such as biofilm formation, stress response, and persistence, which are areas ripe for investigation. Furthermore, studies have suggested that Stp1's effects may be mediated through transcriptional regulators like the SarA/MgrA family, but the precise molecular links require further elucidation. nih.gov

In fungi, the transcription factor Stp1 is a key component of the Ssy1-Ptr3-Ssy5 (SPS) amino acid sensing pathway, regulating the uptake of amino acids and peptides. nih.govyeastgenome.orgyeastgenome.org While its role in activating permease genes is known, its potential involvement in coordinating metabolic shifts in response to nutrient availability is an emerging area of interest. For example, recent findings suggest the yeast Stp1 may directly bind to the promoters of genes encoding NADH shuttle components, linking amino acid sensing to central energy metabolism. researchgate.net Exploring the full Stp1 regulon under diverse nutritional conditions will be critical to understanding its global impact on cellular homeostasis. Additionally, the differential regulation and degradation pathways of Stp1 and its paralog Stp2 suggest functional specializations that are not yet fully understood. nih.govnih.gov

High-Resolution Structural Insights into this compound Conformational Changes and Interactions

Structural biology has provided a foundational understanding of STP1 proteins, particularly the crystal structure of S. aureus Stp1, which revealed a unique fourth metal ion in its active site. researchgate.net However, static crystal structures represent only a single state of what are highly dynamic molecules. The next frontier in STP1 structural biology is to capture its conformational dynamics and understand how these changes govern its interactions with substrates, inhibitors, and regulatory partners.

Molecular dynamics (MD) simulations have begun to offer glimpses into these dynamics, particularly the flexibility of a "flap sub-domain" in bacterial Stp1 that is thought to act as a gate, controlling substrate recruitment and release. tandfonline.comnih.gov These computational studies have shown that the flap domain can transition between open, semi-open, and closed states, with inhibitor binding favoring a closed conformation. researchgate.netnih.gov Future research should aim to validate these models experimentally.

Cryo-electron microscopy (cryo-EM) is a powerful technique poised to revolutionize our understanding of STP1 dynamics. Although challenging for smaller proteins like Stp1, emerging cryo-EM techniques that utilize molecular scaffolds or antibody fragments (Fabs) can overcome this size limitation. nih.govyoutube.com Applying these methods could allow for the visualization of STP1 in complex with its cognate kinase (e.g., Stk1), various phosphorylated substrates, or other binding partners. Capturing these transient interaction states would provide unprecedented insight into the mechanisms of substrate recognition, catalysis, and regulation.

TechniqueOrganism/ProteinKey Findings & Future Applications
X-ray Crystallography S. aureus Stp1Revealed a 2.32 Å resolution structure with a novel fourth metal ion in the active site. researchgate.net Future work could focus on co-crystallizing Stp1 with a wider range of substrates and inhibitors.
Molecular Dynamics S. aureus Stp1Predicted significant flexibility in the "flap sub-domain," suggesting a gating mechanism for substrate access. tandfonline.comnih.govresearchgate.net Future simulations can be used to model the interaction with specific substrates and predict the effects of mutations.
Cryo-Electron Microscopy (Proposed)Could be used with scaffolding techniques to determine the structure of STP1 in complex with dynamic partners like the Stk1 kinase or phosphoprotein substrates, which are difficult to crystallize. nih.gov

Integrated Systems Biology Approaches to Model this compound Networks

The function of STP1 is not executed in isolation but within intricate and interconnected cellular networks. A systems-level understanding requires the integration of multiple layers of biological data ("multi-omics") to construct comprehensive and predictive models of STP1-centric pathways. While such models for STP1 are still in their infancy, the necessary tools and data types are becoming increasingly accessible.

Future research should focus on generating and integrating datasets from strains with modulated STP1 activity. This includes:

Transcriptomics: RNA-sequencing to identify all genes whose expression is controlled by the transcription factor Stp1 in fungi, or genes whose expression changes downstream of the phosphatase Stp1's activity in bacteria.

Proteomics & Phosphoproteomics: Quantitative mass spectrometry to measure changes in the abundance of proteins and, crucially, phosphorylation events that are directly or indirectly controlled by Stp1. mdpi.com This is particularly vital for identifying the direct substrates of bacterial Stp1.

Interactomics: Techniques such as BioID (proximity-dependent biotin (B1667282) identification) or co-immunoprecipitation coupled with mass spectrometry can identify the stable and transient interaction partners of STP1, including kinases, substrates, and regulatory proteins. walidhoury.com

Comparative Genomics and Proteomics of this compound Across Diverse Organisms

The term "STP1" is used to describe functionally distinct proteins in different domains of life, providing a compelling case study in protein evolution. Comparative genomics and proteomics offer a powerful lens through which to explore the evolutionary trajectories, conserved features, and functional divergence of these proteins.

A striking divergence is seen between the bacterial and fungal kingdoms. In bacteria like S. aureus, Streptococcus suis, and Streptococcus pyogenes, Stp1 is consistently a PP2C-family phosphatase involved in virulence and cell physiology. nih.govmdpi.comresearchgate.net In contrast, in fungi like S. cerevisiae and C. albicans, Stp1 is a C2H2 zinc-finger transcription factor involved in nutrient sensing. nih.govnih.gov Adding another layer of complexity, a metallopeptidase involved in sterol biosynthesis regulation in the yeast Xanthophyllomyces dendrorhous is also named Stp1. nih.gov

Future research should leverage the growing number of sequenced genomes to perform large-scale phylogenetic analyses. This will help trace the evolutionary origins of these distinct protein families and understand how the "STP1" designation came to be applied to them. Comparative proteomic studies can then validate the functional predictions derived from genomic data, revealing how the expression and interaction partners of these proteins differ across species. mdpi.com Such studies can highlight conserved core domains or motifs that may point to an ancestral function, while also identifying species-specific adaptations that are critical for the unique biology of each organism. mdpi.commdpi.com

OrganismProtein FamilyPrimary FunctionResearch Focus
Staphylococcus aureus PP2C PhosphataseVirulence regulation, antibiotic resistance. nih.govnih.govIdentifying substrates, developing inhibitors.
Saccharomyces cerevisiae C2H2 Zinc-FingerTranscription factor for amino acid sensing. yeastgenome.orgyeastgenome.orgMapping the full regulon, understanding activation.
Candida albicans C2H2 Zinc-FingerDivergent roles in nutrient acquisition (peptides vs. amino acids). nih.govnih.govRole in host-pathogen interaction and virulence.
Streptococcus suis PP2C PhosphataseCell division, growth, and pathogenesis. mdpi.comCoordinated regulation with Stk kinase.
Arabidopsis thaliana Sugar TransporterGlucose transport.Substrate specificity and transport mechanics.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine STP1’s role in sugar transport and metabolism?

  • Methodological Answer :

  • Glucose Analogue Studies : Use non-phosphorylatable (e.g., 3-O-methylglucose) and phosphorylatable (e.g., mannose) glucose analogues to dissect hexokinase (HXK1)-dependent regulatory pathways. STP1 transcript levels are suppressed by phosphorylatable sugars, indicating HXK1-mediated signaling .
  • CRISPR/Cas9 Knockouts : Generate STP1 knockout lines (e.g., in tomato) to assess phenotypic changes in soluble solid content (SSC) and quantify glucose, fructose, and sucrose levels via HPLC or enzymatic assays .
  • Mutant Analysis : Compare STP1 expression in HXK1 (e.g., gin2), abi4, and abi5 mutants under glucose treatment to identify downstream signaling components .

Q. How can researchers localize STP1 within cellular compartments?

  • Methodological Answer :

  • Subcellular Fractionation : Isolate nuclear and cytoplasmic fractions from tissues (e.g., yeast or plant cells) and validate purity using markers like anti-RNA1 (cytoplasmic) and anti-TRM1 (nuclear). Detect STP1 via Western blot with affinity-purified antibodies .
  • Indirect Immunofluorescence : Optimize cross-reactivity by pre-adsorbing antibodies against non-target proteins. Use confocal microscopy to confirm nuclear localization in wild-type versus stp1 knockout lines .

Advanced Research Questions

Q. How can contradictory findings about STP1’s regulatory pathways be resolved?

  • Methodological Answer :

  • Context-Specific Analysis : STP1 repression by sugars in Arabidopsis (via HXK1) contrasts with its role as a hub gene in drought-resistant cultivars . Use tissue-specific promoters or stress-inducible systems to test if environmental cues (e.g., drought) override sugar signaling.
  • Cross-Species Comparisons : Compare STP1 orthologs in yeast (involved in pre-tRNA splicing ) and plants (sugar transport ). Perform domain-swap experiments to assess functional conservation of zinc finger motifs .

Q. What strategies are effective for studying STP1’s interaction networks in transcriptional regulation?

  • Methodological Answer :

  • Yeast One-Hybrid Screening : Clone promoter regions (e.g., the 21-bp InDel in tomato STP1) into bait vectors and screen cDNA libraries to identify transcription factors like ZAT10-LIKE that bind regulatory sequences .
  • Co-Immunoprecipitation (Co-IP) : Express epitope-tagged STP1 in transgenic lines and pull down interacting partners (e.g., splicing factors in yeast ). Validate using mass spectrometry and in vitro binding assays.

Q. How can researchers address discrepancies in STP1’s molecular weight across studies?

  • Methodological Answer :

  • Post-Translational Modification (PTM) Analysis : Treat protein extracts with phosphatases or glycosidases and compare migration shifts on SDS-PAGE. STP1 may exist as ~58 kDa (AUG2-initiated) and ~65 kDa (AUG1-initiated or phosphorylated) isoforms .
  • Edman Degradation/Mass Spectrometry : Sequence N-terminal residues to confirm translation start sites and identify PTMs contributing to size heterogeneity .

Data Analysis & Interpretation

Q. How should researchers design experiments to distinguish STP1’s primary function in sugar transport versus pre-tRNA processing?

  • Methodological Answer :

  • Tissue-Specific Knockdowns : Use RNAi or CRISPR in plant roots (sugar transport role) versus yeast (pre-tRNA splicing). Quantify tRNA maturation via Northern blot and sugar uptake via radiolabeled glucose assays .
  • Structure-Function Mutagenesis : Delete zinc finger domains in STP1 and assess splicing efficiency in yeast or sugar transport activity in plant protoplasts .

Q. What statistical frameworks are suitable for analyzing STP1 knockout phenotypes?

  • Methodological Answer :

  • Multi-Variate ANOVA : Compare SSC, sugar content, and growth metrics in STP1 knockouts versus wild-type under varying sugar conditions. Include biological replicates (n ≥ 3) and adjust for multiple testing .
  • Meta-Analysis : Aggregate RNA-seq datasets from public repositories (e.g., NCBI GEO) to identify conserved co-expressed genes (e.g., DIN6 in sugar starvation ).

Experimental Design Considerations

Q. How can researchers optimize protocols for detecting low-abundance STP1 transcripts?

  • Methodological Answer :

  • qRT-PCR Optimization : Design primers spanning exon-exon junctions to avoid genomic DNA amplification. Use ACTIN or UBIQUITIN as stable reference genes .
  • Single-Cell RNA Sequencing : Profile STP1 expression in specific cell types (e.g., phloem companion cells) using laser-capture microdissection or scRNA-seq .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.